ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents .
Preparation Methods
The synthesis of ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones . The reaction conditions often involve the use of solvents like isopropyl alcohol and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of cell proliferation in cancer cells or reduction of inflammation through enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives such as:
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H17BrN2O3S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-6-5-7-12(18)8-11/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
OTSLXYDPOCAJRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)Br)C(=O)C(S2)C)C |
Origin of Product |
United States |
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